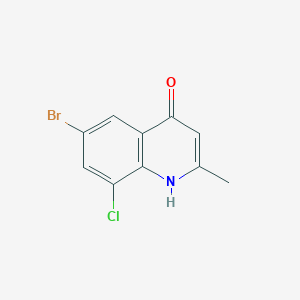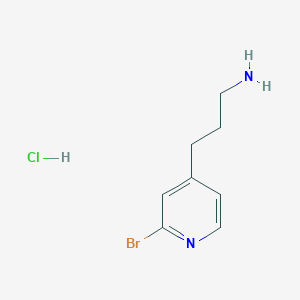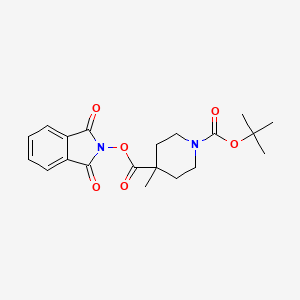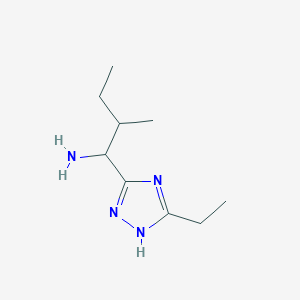![molecular formula C9H13ClN2O B13566158 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is a chemical compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(1H-pyrrol-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of N-substituted propanamides.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of N-[2-(1H-pyrrol-1-yl)ethyl]propanol.
科学研究应用
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrrole ring structure allows for interactions with various biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
- N-(2-chloroethyl)pyrrolidine
- 2-chloro-N-(2-pyridyl)acetamide
Uniqueness
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a chloropropanamide moiety
属性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC 名称 |
2-chloro-N-(2-pyrrol-1-ylethyl)propanamide |
InChI |
InChI=1S/C9H13ClN2O/c1-8(10)9(13)11-4-7-12-5-2-3-6-12/h2-3,5-6,8H,4,7H2,1H3,(H,11,13) |
InChI 键 |
HDMJMZYNGVAGMT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCCN1C=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)




![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)

![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)


![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)

